5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 5-bromo group and an oxazolidinyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through a metal-free domino annulation/Mannich reaction involving 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Coupling Reaction: The brominated furan derivative is then coupled with the oxazolidinone intermediate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination step and high-throughput screening for optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazolidinone moiety.
Coupling Reactions: The furan ring can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4) under reflux.
Coupling Reactions: Palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antiviral properties due to the presence of the furan and oxazolidinone moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, while the furan ring may interact with other cellular components to exert its effects . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide lies in its specific combination of the furan ring, bromine atom, and oxazolidinone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c11-8-3-2-7(17-8)10(15)12-6-9(14)13-4-1-5-16-13/h2-3H,1,4-6H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPJZBGGWCOHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.